5-Carboxy-2-(5-tetrazolyl)-pyridine

Description

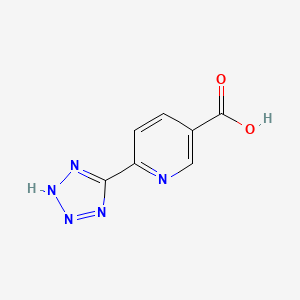

Structure

2D Structure

Properties

IUPAC Name |

6-(2H-tetrazol-5-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-7(14)4-1-2-5(8-3-4)6-9-11-12-10-6/h1-3H,(H,13,14)(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOENMVXVGUYPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Basic Properties of 5-Carboxy-2-(5-tetrazolyl)-pyridine

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core physicochemical properties of 5-Carboxy-2-(5-tetrazolyl)-pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its structural features, acidity and solubility characteristics, and provides standardized experimental protocols for their determination.

Core Physicochemical Properties

This compound is a complex molecule featuring three key functional groups that dictate its chemical behavior: a pyridine ring, a carboxylic acid group, and a tetrazole ring. The pyridine ring provides a basic nitrogen center, while the carboxylic acid and the tetrazole's N-H group are acidic. This amphoteric nature is critical to its behavior in biological systems.

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, meaning it can mimic the spatial and electronic properties of a carboxylate, often leading to improved metabolic stability and cell membrane permeability in drug candidates.[1][2] The presence of both moieties on the same scaffold makes this molecule a compelling subject for structure-activity relationship (SAR) studies.[3]

Structural and Chemical Identifiers

| Property | Value |

| Molecular Formula | C₇H₅N₅O₂ |

| Molecular Weight | 191.15 g/mol |

| Appearance | Likely a white or off-white solid/needles.[4] |

| Canonical SMILES | C1=CC(=NC(=C1)C(=O)O)C2=NNN=N2 |

| Chemical Structure |  |

Predicted Physicochemical Data

| Parameter | Predicted Value/Range | Rationale & References |

| pKa Values | Three pKa values are expected:- pKa₁: ~2-3 (Carboxylic Acid)- pKa₂: ~4-5 (Tetrazole NH)- pKa₃: ~2-4 (Pyridine N) | The molecule is amphoteric. The carboxylic acid is expected to be the most acidic group. The tetrazole ring has an acidity similar to a carboxylic acid (pKa of tetrazole is ~4.7).[1] The electron-withdrawing nature of the other substituents will likely lower the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2). |

| Aqueous Solubility | pH-dependent | The presence of multiple ionizable groups suggests solubility in aqueous media will be highly dependent on pH. Solubility is expected to be lowest near its isoelectric point and higher at pH values where the molecule is fully ionized. A related compound, 4-(2H-tetrazol-5-yl)-pyridine, is soluble in water at 11 g/L.[5] |

| Melting Point | >200 °C | Heterocyclic compounds rich in nitrogen and capable of strong hydrogen bonding typically have high melting points. For example, 2-(2H-Tetrazol-5-yl)pyridine has a melting point of 216 - 220 °C.[4] |

| LogP (XLogP3) | ~0.3 | Estimated based on related structures like 4-(2H-tetrazol-5-yl)-pyridine (XLogP3: 0.26).[5] The value indicates a relatively hydrophilic character. |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is essential for drug development. The following are standard protocols for measuring the pKa and solubility of compounds like this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the acid dissociation constants (pKa) of ionizable compounds.[6] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a co-solvent system (e.g., water-methanol) if solubility is limited. An ionic strength adjuster (e.g., KCl) is added to maintain constant ionic activity.

-

Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M KOH) to determine the acidic pKa values (carboxylic acid, tetrazole). Subsequently, a separate sample is titrated with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa (pyridine nitrogen).

-

Data Collection: The pH of the solution is measured and recorded after each addition of titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve.[6] For overlapping pKa values, derivative plots or specialized software are used for deconvolution.

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Thermodynamic Solubility by Shake-Flask Method

The saturation shake-flask (SSF) method is the gold standard for determining equilibrium thermodynamic solubility.[7][8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or rotator (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid. This is a critical step and is typically achieved by centrifugation or filtration through a low-binding filter (e.g., PTFE).[7]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The measured concentration is reported as the solubility of the compound under the specific conditions (pH, temperature) of the experiment.

Caption: Workflow for the saturation shake-flask solubility method.

Significance in Drug Development

The Principle of Bioisosterism

The tetrazole moiety in this compound is a classical bioisostere for a carboxylic acid.[2] This means it can engage in similar non-covalent interactions (e.g., hydrogen bonding, ionic interactions) with a biological target, such as a receptor or enzyme active site. However, the tetrazole group has a more delocalized negative charge and is generally more resistant to metabolic reduction than a carboxylic acid. This can translate to improved pharmacokinetic properties, such as a longer half-life.

Caption: Bioisosteric interaction of carboxylate vs. tetrazolate.

The dual presence of both a carboxylic acid and its tetrazole bioisostere on a single pyridine scaffold provides a unique platform for medicinal chemists. It allows for the exploration of how each group contributes to target binding, selectivity, and overall drug-like properties. Derivatives of pyridine-tetrazole have been investigated for a range of biological activities, including as antagonists for metabotropic glutamate receptors (mGlu5), highlighting their relevance in neuroscience drug discovery.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. biosynce.com [biosynce.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Carboxy-2-(5-tetrazolyl)-pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-(5-tetrazolyl)-pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which combines a pyridine ring with both a carboxylic acid and a tetrazole group, suggests its potential as a versatile scaffold in drug design. The tetrazole moiety often serves as a bioisosteric replacement for a carboxylic acid, potentially offering improved metabolic stability and pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, outlines detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its investigation. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to provide informed estimations of its properties.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the predicted properties of this compound, based on the known characteristics of pyridine-carboxylic acids and tetrazole-containing compounds.[2][3][4][5][6]

| Property | Predicted Value/Range | Rationale and Comparative Data |

| pKa | Carboxylic Acid: ~3.5 - 4.5Tetrazole NH: ~4.5 - 5.5Pyridine N: ~1.5 - 2.5 | The carboxylic acid pKa is expected to be in the typical range for pyridine carboxylic acids.[2][3][4] The tetrazole NH acidity is comparable to that of carboxylic acids.[7] The electron-withdrawing nature of the tetrazole and carboxyl groups is expected to decrease the basicity of the pyridine nitrogen. |

| logP | -1.0 to 1.0 | The presence of two acidic functional groups (carboxylic acid and tetrazole) and the polar pyridine ring suggests a relatively low octanol-water partition coefficient, indicating hydrophilicity.[6] |

| Aqueous Solubility | Moderately to highly soluble in water | The ionizable carboxylic acid and tetrazole groups, along with the polar pyridine nitrogen, are expected to facilitate hydrogen bonding with water, leading to good aqueous solubility, particularly at physiological pH.[2][8] |

| Melting Point (°C) | >200 (with decomposition) | Pyridine-carboxylic acids and tetrazole-containing heterocycles often exhibit high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy.[3] |

| Molecular Weight | 191.15 g/mol | Calculated from the chemical formula C7H5N5O2. |

| Hydrogen Bond Donors | 2 (Carboxylic OH, Tetrazole NH) | The hydroxyl group of the carboxylic acid and the NH group of the tetrazole ring can act as hydrogen bond donors. |

| Hydrogen Bond Acceptors | 6 (Pyridine N, Carboxyl O, Carbonyl O, 3x Tetrazole N) | The nitrogen atom of the pyridine ring, the two oxygen atoms of the carboxylic acid, and the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a [2+3] cycloaddition reaction to form the tetrazole ring from a nitrile precursor, followed by hydrolysis to obtain the carboxylic acid.

Workflow for Synthesis and Characterization

Caption: Proposed workflow for the synthesis and characterization of this compound.

Step 1: Synthesis of 5-Cyano-2-(5-tetrazolyl)-pyridine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-2,5-dicarbonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).[9]

-

Add sodium azide (NaN3, 1.5 equivalents) and ammonium chloride (NH4Cl, 1.5 equivalents) to the solution.

-

Heat the reaction mixture to 120-130 °C and stir for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3, which will precipitate the product.

-

Filter the precipitate, wash it with cold water, and dry it under a vacuum to yield 5-cyano-2-(5-tetrazolyl)-pyridine.

Step 2: Hydrolysis to this compound

-

Suspend the 5-cyano-2-(5-tetrazolyl)-pyridine intermediate in a concentrated solution of hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with a small amount of cold water, and then recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure this compound.

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration)

-

Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in a co-solvent system (e.g., water-methanol) if solubility is a concern.

-

Calibrate a pH meter with standard buffer solutions at the desired temperature (e.g., 25 °C).

-

Titrate a known volume of the compound solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

logP Determination (Shake-Flask Method)

-

Prepare a saturated solution of this compound in a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24 hours).

-

Separate the n-octanol and aqueous phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous Solubility Determination (Shake-Flask Method)

-

Add an excess amount of this compound to a known volume of water (or a buffer of a specific pH) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Potential Biological Significance and Future Directions

The structural motifs present in this compound are found in a variety of biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10][11] The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often leading to improved metabolic stability and cell permeability.[1][12]

Given these characteristics, this compound represents a promising scaffold for the development of novel therapeutic agents. Further research should focus on its synthesis and the experimental determination of its physicochemical properties to validate the predictions outlined in this guide. Subsequent in vitro and in vivo studies would be necessary to explore its biological activities and potential therapeutic applications. For instance, screening against various kinases, proteases, or receptors could unveil its mechanism of action and therapeutic potential.

Logical Workflow for Drug Discovery and Development

Caption: A generalized workflow for the investigation of this compound as a potential drug candidate.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound for researchers and drug development professionals. While experimental data for this specific molecule is currently lacking, the provided predictions, based on well-understood chemical principles and data from analogous structures, offer valuable insights for its synthesis, characterization, and potential biological evaluation. The detailed experimental protocols serve as a practical starting point for the empirical investigation of this promising compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the synthesis pathway for 5-Carboxy-2-(5-tetrazolyl)-pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is strategically approached via a multi-step process commencing with the commercially available precursor, 2-cyano-5-methylpyridine. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthetic route.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The process begins with the oxidation of the methyl group of 2-cyano-5-methylpyridine to yield the key intermediate, 6-cyanonicotinic acid. This intermediate is then converted to the final product by the formation of a tetrazole ring from the cyano group via a reaction with sodium azide. This guide provides a detailed examination of each of these critical steps.

Synthesis Pathway Overview

The logical pathway for the synthesis of this compound is depicted below. The synthesis begins with the oxidation of 2-cyano-5-methylpyridine, followed by the cyclization of the resulting 6-cyanonicotinic acid to form the tetrazole ring.

Caption: Overall synthesis pathway for this compound.

Step 1: Oxidation of 2-Cyano-5-methylpyridine to 6-Cyanonicotinic Acid

The initial and crucial step in this synthesis is the selective oxidation of the methyl group at the 5-position of the pyridine ring to a carboxylic acid. This transformation yields 6-cyanonicotinic acid, also known as 2-cyano-5-pyridinecarboxylic acid. While various oxidizing agents can be employed for the oxidation of alkylpyridines, a common and effective method involves the use of potassium permanganate (KMnO4).

Experimental Protocol: Oxidation

-

Materials:

-

2-Cyano-5-methylpyridine

-

Potassium permanganate (KMnO4)

-

Sulfuric acid (concentrated)

-

Sodium bisulfite

-

Water

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

A solution of 2-cyano-5-methylpyridine is prepared in water.

-

The solution is acidified with concentrated sulfuric acid and heated.

-

A solution of potassium permanganate in water is added portion-wise to the heated reaction mixture, maintaining the temperature. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, the mixture is heated for an additional period to ensure complete reaction. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

The hot solution is then decolorized by the careful addition of sodium bisulfite.

-

The mixture is filtered to remove the manganese dioxide precipitate.

-

The filtrate is concentrated by evaporation.

-

The concentrated solution is acidified with concentrated hydrochloric acid to precipitate the 6-cyanonicotinic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Quantitative Data: Oxidation

| Parameter | Value | Reference |

| Starting Material | 2-Cyano-5-methylpyridine | N/A |

| Oxidizing Agent | Potassium Permanganate | [1] |

| Reaction Temperature | Reflux | [1] |

| Product | 6-Cyanonicotinic Acid | [2] |

| Yield | Not explicitly stated for this specific reaction, but generally moderate to good for similar oxidations. | [1] |

| Melting Point of Product | 190-194 °C | [2] |

Step 2: Tetrazole Formation from 6-Cyanonicotinic Acid

The second step involves the conversion of the cyano group of 6-cyanonicotinic acid into a tetrazole ring. This is a well-established [3+2] cycloaddition reaction between the nitrile and an azide salt, typically sodium azide (NaN3).[3] The reaction is often catalyzed by a Lewis acid or a Brønsted acid.

Experimental Workflow: Tetrazole Formation

Caption: Experimental workflow for the synthesis of the tetrazole.

Experimental Protocol: Tetrazole Formation

-

Materials:

-

6-Cyanonicotinic acid

-

Sodium azide (NaN3)

-

Ammonium chloride (NH4Cl) or another suitable acid catalyst

-

N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

In a round-bottom flask, 6-cyanonicotinic acid, sodium azide, and ammonium chloride are suspended in DMF.

-

The mixture is heated with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is poured into water.

-

The aqueous solution is acidified with hydrochloric acid to a pH of approximately 2-3.

-

The resulting precipitate of this compound is collected by vacuum filtration.

-

The solid product is washed with cold water and dried under vacuum.

-

Quantitative Data: Tetrazole Formation

| Parameter | Value | Reference |

| Starting Material | 6-Cyanonicotinic Acid | [2] |

| Reagents | Sodium Azide, Ammonium Chloride | N/A |

| Solvent | N,N-Dimethylformamide (DMF) | N/A |

| Product | This compound | N/A |

| Yield | Generally high for this type of reaction. | [3] |

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the tetrazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the oxidation of 2-cyano-5-methylpyridine followed by the formation of the tetrazole ring. This guide provides a detailed framework for researchers to undertake this synthesis. Further optimization of reaction conditions, particularly for the oxidation step, may lead to improved overall yields. The methodologies and data presented herein are intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug discovery.

References

The Genesis and Advancement of Pyridine-Tetrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The amalgamation of the pyridine and tetrazole moieties has given rise to a versatile class of compounds with significant applications in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of pyridine-tetrazole compounds, presenting key data and experimental methodologies for the scientific community.

A Historical Overview: From a Novel Ring System to a Privileged Scaffold

The journey of pyridine-tetrazole compounds is intrinsically linked to the discovery and development of tetrazole chemistry. The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon, was first synthesized in 1885 by Swedish chemist J. A. Bladin. Early work in the late 19th and early 20th centuries focused on understanding the fundamental properties and synthesis of this novel nitrogen-rich ring system.

The most pivotal development for the synthesis of 5-substituted-1H-tetrazoles, including those bearing a pyridine ring, was the [3+2] cycloaddition reaction between a nitrile and an azide. This method, which became the conventional route, was reported in 1901 by Hantzsch and his colleagues for the synthesis of 5-amino-1H-tetrazole from cyanamide and hydrazoic acid.

While early specific reports on pyridine-tetrazole compounds are not extensively documented in readily available literature, their synthesis became feasible with the establishment of reliable methods for tetrazole formation from organic nitriles. The reaction of cyanopyridines with azide sources, therefore, marks the genesis of this important compound class.

Core Synthesis: The [3+2] Cycloaddition Pathway

The predominant and most versatile method for the synthesis of 5-substituted-1H-tetrazoles, including pyridine-tetrazoles, is the [3+2] cycloaddition of a cyanopyridine with an azide source. This reaction is highly efficient and tolerates a wide range of functional groups.

General Reaction Scheme

The general transformation involves the reaction of a cyanopyridine with sodium azide, often in the presence of a Lewis acid or a proton source to activate the nitrile group and facilitate the cycloaddition.

Caption: General workflow for the synthesis of pyridine-tetrazoles.

Detailed Experimental Protocol: Synthesis of 5-(pyridin-4-yl)-1H-tetrazole

This protocol is a representative example of the synthesis of a pyridine-tetrazole compound via the [3+2] cycloaddition reaction.

Materials:

-

4-Cyanopyridine

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanopyridine (1.0 eq) in DMF.

-

Addition of Reagents: To this solution, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidification and Purification: Acidify the aqueous solution to pH 2-3 with concentrated HCl. To remove any unreacted hydrazoic acid, add a solution of sodium nitrite. The resulting precipitate is the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Drying and Further Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Biological Activity Data

Pyridine-tetrazole derivatives have been investigated for a wide range of biological activities. The following tables summarize some of the reported quantitative data for their antimicrobial and anticancer effects.

Antimicrobial Activity

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 3D | E. coli MTCC 739 | 3.9 | |

| 4D | E. coli MTCC 739 | 3.9 | |

| 1 | Staphylococcus aureus (clinical) | 0.8 | |

| 2 | Staphylococcus aureus (clinical) | 0.8 | |

| 3 | Staphylococcus aureus (clinical) | 0.8 | |

| 1c | E. coli | 15.06 µM | |

| 5c | E. coli | 13.37 µM |

Table 1: Minimum Inhibitory Concentration (MIC) values of selected pyridine-tetrazole derivatives against various bacterial strains.

Anticancer Activity

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 24 | HUVEC (tube formation) | ~2.1 (70% inhibition at 3 µM) | |

| 5a | MCF-7 (Breast) | 3.89 | |

| 6a | HCT-116 (Colon) | 12.58 | |

| 6a | MCF-7 (Breast) | 11.71 | |

| 7 | HePG-2 (Liver) | 8.42 |

Table 2: Half-maximal inhibitory concentration (IC₅₀) values of selected pyridine-tetrazole derivatives against various cancer cell lines.

Mechanisms of Action and Signaling Pathways

The biological effects of pyridine-tetrazole compounds are exerted through various mechanisms of action, including the inhibition of key enzymes and modulation of cellular signaling pathways.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Certain pyridine-tetrazole derivatives exhibit their antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Modulation of Cancer-Related Signaling Pathways

Some pyridine-tetrazole analogs have been shown to possess antiangiogenic properties by modulating key signaling pathways involved in cancer cell proliferation and survival. For instance, certain itraconazole analogs containing pyridine and tetrazole moieties inhibit the AMPK/mTOR signaling axis and the glycosylation of VEGFR2.

Caption: Modulation of AMPK/mTOR and VEGFR2 signaling pathways.

Conclusion and Future Perspectives

Pyridine-tetrazole compounds represent a privileged structural motif in modern medicinal chemistry. From their historical roots in the fundamental discovery of the tetrazole ring to their efficient synthesis via [3+2] cycloaddition, these compounds have demonstrated significant potential as therapeutic agents. The quantitative data on their antimicrobial and anticancer activities, coupled with an understanding of their mechanisms of action, provide a solid foundation for further drug discovery and development efforts. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as the exploration of their therapeutic potential in other disease areas. The detailed methodologies and data presented in this guide are intended to support and inspire these ongoing research endeavors.

Theoretical Exploration of 5-Carboxy-2-(5-tetrazolyl)-pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on 5-Carboxy-2-(5-tetrazolyl)-pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Although direct theoretical studies on this specific molecule are not extensively published, this guide synthesizes information from closely related pyridyl-tetrazole structures to present a robust framework for its computational analysis. We delve into the common theoretical methodologies, expected quantitative data, and detailed experimental protocols relevant to its characterization. This document aims to serve as a foundational resource for researchers engaged in the study and application of this and similar molecular scaffolds.

Introduction

This compound belongs to a class of nitrogen-rich heterocyclic compounds that have garnered considerable attention due to their diverse applications. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug design.[1] The combination of a pyridine ring, a tetrazole ring, and a carboxylic acid group in a single molecule creates a versatile scaffold with potential applications in coordination chemistry, materials science, and particularly as a pharmacophore in drug development.[2][3]

Theoretical and computational studies are indispensable for understanding the structural, electronic, and reactive properties of such molecules at an atomic level. Methods like Density Functional Theory (DFT) provide invaluable insights into molecular geometry, vibrational frequencies, electronic transitions, and reactivity descriptors, guiding experimental efforts and accelerating the discovery process.[4]

Theoretical Methodology

The computational investigation of pyridyl-tetrazole derivatives is predominantly carried out using Density Functional Theory (DFT), owing to its favorable balance between accuracy and computational cost.

Computational Protocol

A typical computational workflow for the theoretical study of this compound would involve the following steps:

Caption: A generalized workflow for the computational analysis of this compound.

Detailed Methodologies:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages are commonly employed.

-

Method: The B3LYP hybrid functional is a popular choice for such systems, providing reliable results for geometries and electronic properties.[5]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally used to ensure a good description of the electronic structure, including polarization and diffuse functions which are important for anions and hydrogen-bonded systems.

-

Solvation Model: To simulate realistic conditions, a solvent model like the Polarizable Continuum Model (PCM) can be applied to account for the effects of a solvent (e.g., water, DMSO, or ethanol).[5]

-

Frequency Analysis: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic excitations.[5]

Predicted Molecular Properties

Based on studies of analogous compounds, we can predict the key molecular properties of this compound.

Geometrical Parameters

The optimized molecular structure is expected to be largely planar, although some torsion between the pyridine and tetrazole rings may occur.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(pyridine)-C(tetrazole) | 1.45 - 1.48 | ||

| N-N (tetrazole) | 1.30 - 1.35 | ||

| C=N (tetrazole) | 1.32 - 1.36 | ||

| C(pyridine)-C(carboxy) | 1.50 - 1.53 | ||

| C=O (carboxy) | 1.20 - 1.23 | ||

| C-O (carboxy) | 1.34 - 1.37 | ||

| C(py)-C(tz)-N(tz) | 120 - 125 | ||

| C(py)-C(py)-C(cooh) | 118 - 122 | ||

| C(py)-C(py)-C(tz)-N(tz) |

Data is estimated based on similar reported structures.

Electronic Properties

The electronic properties provide insights into the molecule's reactivity and charge distribution.

Caption: Relationship between key electronic properties and chemical reactivity.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 3.0 to 5.0 Debye | Polarity and intermolecular interactions |

Values are typical for similar heterocyclic compounds calculated at the B3LYP/6-311++G(d,p) level of theory.

The Molecular Electrostatic Potential (MEP) map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and tetrazole rings, as well as the oxygen atoms of the carboxyl group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Spectroscopic Analysis (Theoretical)

Theoretical calculations can predict various spectra, which are crucial for the identification and characterization of the synthesized compound.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3400 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (carboxylic acid) | 1700 - 1750 |

| C=N, C=C stretch (rings) | 1400 - 1600 |

| N-N stretch (tetrazole) | 1200 - 1300 |

| C-O stretch (carboxylic acid) | 1250 - 1350 |

Electronic Spectroscopy (UV-Vis)

TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λ_max) | Oscillator Strength (f) | Major Contribution |

| ~280-300 nm | > 0.1 | π → π |

| ~230-250 nm | > 0.2 | π → π |

Predicted in a polar solvent like ethanol.[5]

Synthesis and Experimental Characterization

While this guide focuses on theoretical aspects, a brief overview of the likely synthesis and experimental characterization is relevant.

Synthesis

An in situ synthesis approach has been reported for a metal complex of the corresponding tetrazolato ligand. This involves the reaction of a cyanopyridine derivative with an azide source, often in the presence of a metal salt and under hydrothermal conditions.[6]

Caption: A plausible in situ synthesis pathway for the tetrazolato ligand.

Experimental Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential for confirming the chemical structure. The chemical shifts would be characteristic of the pyridine, tetrazole, and carboxylic acid moieties.

-

Infrared (IR) Spectroscopy: Experimental IR spectra would be compared with the theoretically predicted vibrational frequencies to validate the structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition.

-

Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique would provide the definitive molecular structure, including bond lengths and angles, for direct comparison with theoretical calculations.

Conclusion

The theoretical study of this compound, though not yet extensively documented, can be robustly guided by the computational methodologies and expected outcomes detailed in this guide. The combination of DFT calculations for structural, electronic, and spectroscopic properties, alongside experimental validation, provides a powerful approach for elucidating the characteristics of this promising molecule. This framework is intended to support researchers in their efforts to explore the potential of pyridyl-tetrazole derivatives in drug discovery and materials science.

References

- 1. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of 5-Carboxy-2-(5-tetrazolyl)-pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Carboxy-2-(5-tetrazolyl)-pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents a detailed predictive analysis of its spectroscopic characteristics. The predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are extrapolated from documented spectra of structurally related compounds. Furthermore, this guide outlines standardized experimental protocols for acquiring and interpreting such spectroscopic data, and includes a visual workflow to guide researchers in the characterization of novel compounds of this class.

Introduction

This compound is a molecule that incorporates both a pyridine carboxylic acid and a tetrazole moiety. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, and its inclusion in drug candidates can influence their physicochemical and pharmacokinetic properties[1][2]. The pyridine ring, a common scaffold in pharmaceuticals, and the carboxylic acid group provide additional points for molecular interactions and derivatization. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide provides the foundational spectroscopic information and methodologies relevant to this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for analogous compounds, including substituted pyridines and tetrazoles[1][3][4].

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~15.5 | Broad Singlet | 1H | Tetrazole N-H | - |

| ~13.5 | Broad Singlet | 1H | Carboxylic Acid O-H | - |

| ~9.2 | Doublet | 1H | H-6 (Pyridine) | J = ~2 Hz |

| ~8.5 | Doublet of Doublets | 1H | H-4 (Pyridine) | J = ~8, ~2 Hz |

| ~8.3 | Doublet | 1H | H-3 (Pyridine) | J = ~8 Hz |

Note: The chemical shifts are approximate and can be influenced by solvent, concentration, and temperature. The broadness of the N-H and O-H signals is due to proton exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | Carboxylic Acid Carbonyl |

| ~164.0 | Tetrazole Carbon |

| ~152.0 | C-6 (Pyridine) |

| ~148.0 | C-2 (Pyridine) |

| ~140.0 | C-4 (Pyridine) |

| ~128.0 | C-5 (Pyridine) |

| ~122.0 | C-3 (Pyridine) |

Note: The chemical shifts are approximate and based on data from similar structures[1].

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | N-H stretch (Tetrazole) |

| ~3050 | Weak | C-H stretch (Aromatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (Pyridine and Tetrazole rings) |

| ~1300 | Medium | O-H bend (Carboxylic Acid) |

| ~1100-1000 | Medium | Ring vibrations |

| Below 900 | Medium-Weak | C-H out-of-plane bending |

Note: The IR peak positions are approximate. The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

Table 4: Predicted Mass Spectrometry (MS) Data

| Technique | Predicted [M+H]⁺ (m/z) | Key Fragmentation Pathways |

| Electrospray Ionization (ESI) | 192.0467 | Loss of H₂O (from COOH), Loss of N₂ (from tetrazole), Loss of CO₂ |

Note: The exact mass is calculated for the molecular formula C₇H₅N₅O₂. The fragmentation pattern is predicted based on the known behavior of tetrazoles and carboxylic acids in mass spectrometry[2].

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a newly synthesized compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the dry sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe.

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction. .

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Processing is similar to ¹H NMR.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule. Analyze the ¹³C chemical shifts to identify the carbon skeleton.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural elucidation.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further confirm the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: General workflow for the spectroscopic analysis of a novel compound.

Conclusion

While direct experimental spectroscopic data for this compound remains to be published, this technical guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided data tables, based on sound chemical principles and analogous structures, offer valuable benchmarks for researchers working on the synthesis and characterization of this and related compounds. The outlined experimental protocols represent standard, reliable methods for obtaining high-quality spectroscopic data, and the visualized workflow serves as a clear guide for the analytical process. This guide is intended to be a valuable resource for scientists in the field of medicinal chemistry and drug development, facilitating the structural elucidation of new chemical entities.

References

Preliminary Biological Screening of 5-Carboxy-2-(5-tetrazolyl)-pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological screening of the novel compound, 5-Carboxy-2-(5-tetrazolyl)-pyridine. While direct experimental data for this specific molecule is not yet publicly available, its structural motifs—a pyridine carboxylic acid and a tetrazole ring—are features of numerous biologically active agents. The tetrazole group, in particular, is often employed as a bioisostere for a carboxylic acid, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.[1][2][3] This document provides a proposed framework for initial in vitro evaluation, including detailed experimental protocols and data presentation formats, to elucidate the potential therapeutic value of this compound. The proposed screening cascade encompasses cytotoxicity, antimicrobial, and anticancer activity assays, providing a foundational dataset for further investigation.

Introduction

The pyridine nucleus is a core scaffold in a multitude of pharmaceuticals, and its derivatives have shown a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[4][5][6] Similarly, the tetrazole moiety is a key component in several approved drugs, valued for its metabolic stability and ability to mimic a carboxylic acid group in interactions with biological targets.[1][2] The combination of these two pharmacophores in this compound suggests a high potential for biological activity. This guide presents a structured approach to its initial biological characterization.

Proposed Preliminary Screening Cascade

A tiered approach to the preliminary biological screening of this compound is recommended to efficiently assess its bioactivity profile. The proposed cascade begins with a general cytotoxicity assessment, followed by more specific screens for antimicrobial and anticancer activities.

Tier 1: Cytotoxicity Screening

A fundamental initial step is to determine the compound's intrinsic cytotoxicity against a representative mammalian cell line. This data is crucial for interpreting the results of subsequent targeted assays and for providing an early indication of the therapeutic window.

Tier 2: Antimicrobial Screening

Given the known antimicrobial properties of both pyridine and tetrazole derivatives, a broad-spectrum antimicrobial screen is a logical next step.[7][8] This should include representative Gram-positive and Gram-negative bacteria, as well as a fungal strain.

Tier 3: Anticancer Screening

Numerous pyridine and tetrazole-containing compounds have demonstrated anticancer activity.[7][9] Therefore, screening against a panel of human cancer cell lines is warranted to explore this potential therapeutic avenue.

Data Presentation

All quantitative data from the proposed screening should be meticulously documented and organized for clear interpretation and comparison. The following tables are provided as templates for data presentation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| HEK293 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Organism | Strain | MIC (µg/mL) | Positive Control | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||

| Escherichia coli | ATCC 25922 | Gentamicin | ||

| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin | ||

| Candida albicans | ATCC 90028 | Fluconazole |

Table 3: In Vitro Anticancer Activity of this compound (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Positive Control | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Doxorubicin | ||

| A549 | Lung Carcinoma | Doxorubicin | ||

| HeLa | Cervical Adenocarcinoma | Doxorubicin |

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below. These protocols are based on standard and widely accepted methods in the field.

MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a mammalian cell line (e.g., HEK293).

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

This compound

-

Standard antibiotics (e.g., Vancomycin, Gentamicin, Fluconazole)

-

96-well microplates

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a microbial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Diagrams illustrating the proposed experimental workflow and a relevant signaling pathway are provided below.

Caption: Proposed experimental workflow for the preliminary biological screening of this compound.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

This technical guide provides a robust framework for conducting the preliminary biological screening of this compound. The proposed assays are designed to provide a broad yet informative initial assessment of the compound's cytotoxic, antimicrobial, and anticancer potential. The resulting data will be instrumental in guiding future research, including mechanism of action studies, lead optimization, and further preclinical development. While the information presented is based on the known activities of structurally related compounds, it establishes a logical and scientifically sound starting point for the investigation of this novel chemical entity.

References

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Carboxy-2-(5-tetrazolyl)-pyridine derivatives and analogs

An In-Depth Technical Guide to 5-Carboxy-2-(5-tetrazolyl)-pyridine Derivatives and Analogs

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound derivatives and their analogs. It covers synthetic strategies, structure-activity relationships, known biological activities, and detailed experimental protocols relevant to this class of compounds. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on these chemical scaffolds.

Heterocyclic compounds, particularly those containing pyridine and tetrazole rings, are considered "privileged structures" in medicinal chemistry. Their unique physicochemical properties and ability to interact with a wide range of biological targets make them core components in numerous approved drugs.[1] The pyridine ring is a common feature in many bioactive molecules, valued for its ability to act as a hydrogen bond acceptor and its presence in various natural products and pharmaceuticals.[2][3]

The tetrazole ring is a significant functional group in drug design, primarily serving as a bioisosteric replacement for the carboxylic acid group.[4][5] This substitution can enhance metabolic stability, improve lipophilicity, and alter the compound's pharmacokinetic profile while maintaining the necessary acidic proton for target binding.[1][5] The combination of these two moieties in a single scaffold, as in the this compound core, presents a compelling strategy for developing novel drug candidates with potentially multifaceted biological activities.

Synthetic Strategies

The synthesis of this compound derivatives typically involves the formation of the tetrazole ring from a corresponding nitrile precursor, a well-established transformation in organic chemistry.

General Synthesis of 5-Substituted-1H-Tetrazoles

The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source, commonly sodium azide (NaN₃).[6][7] This reaction can be catalyzed by various agents, including zinc salts or trialkylammonium salts, to improve efficiency and safety.[6][8] Modern approaches, such as continuous-flow microreactor technology, offer a safer and more efficient means of conducting this synthesis, particularly at elevated temperatures that significantly accelerate the reaction rate while minimizing the hazards associated with hydrazoic acid (HN₃).[9]

Caption: General workflow for the continuous-flow synthesis of 5-substituted tetrazoles.

Proposed Synthesis of this compound

A logical route to the target scaffold would involve a two-step process starting from a commercially available pyridine derivative.

-

Preparation of the Nitrile Precursor: Begin with a di-substituted pyridine such as methyl 6-chloropyridine-3-carboxylate. A nucleophilic aromatic substitution (SNAr) reaction with a cyanide source (e.g., KCN) would replace the chlorine atom to yield methyl 6-cyanopyridine-3-carboxylate.

-

Tetrazole Formation: The resulting cyanopyridine can then undergo the [3+2] cycloaddition with sodium azide, as described previously, to form the tetrazole ring.

-

Hydrolysis: Finally, hydrolysis of the methyl ester group under basic or acidic conditions would yield the target molecule, this compound.

Caption: Proposed synthetic pathway for this compound.

Biological Activities and Structure-Activity Relationships (SAR)

While data on the specific this compound scaffold is limited, analysis of its analogs provides significant insight into the potential biological activities and key structural features influencing efficacy.

Antiparasitic Activity

Analogs such as pyridine-2,5-dicarboxylate esters have demonstrated promising activity against parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania mexicana.[10] The activity is influenced by the nature of the ester substituents, with some compounds showing IC₅₀ values in the low micromolar range.[10] These compounds are believed to exert their effects with low cytotoxicity, making them potential candidates for further development.[10]

Antimicrobial and Anti-TB Activity

Various 2,5-disubstituted tetrazole derivatives have been synthesized and screened for antibacterial and anti-tuberculosis (anti-TB) activity.[11] Certain derivatives exhibit significant efficacy, with Minimum Inhibitory Concentration (MIC) values comparable to standard drugs like isoniazid and ethambutol against the H37RV strain of M. tuberculosis.[11] Molecular docking studies suggest these compounds may target enzymes such as DNA gyrase and 3-oxoacyl-ACP reductase.[11]

CNS Receptor Binding

Pyridine analogs with bulky substituents at the C5 position have been explored for their binding affinity to neuronal nicotinic acetylcholine receptors (nAChRs).[12] These studies revealed that modifications at this position significantly impact binding, with some analogs displaying high affinity (Kᵢ values in the sub-nanomolar range) and acting as either agonists or antagonists at different nAChR subtypes.[12] This highlights the importance of the substitution pattern on the pyridine ring for targeting CNS receptors.

Potential Signaling Pathway Inhibition

Related heterocyclic structures, such as pyrazolopyridines, have been shown to induce apoptosis in cancer cells by modulating key signaling pathways.[13] Active compounds can inhibit the phosphorylation of Akt and ERK and/or induce p38 MAPK phosphorylation.[13] This suggests that pyridine-tetrazole hybrids could potentially exert anticancer effects through similar mechanisms of action.

Caption: Potential modulation of Akt, ERK, and p38 MAPK signaling pathways by analogs.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on analogous compounds, providing a reference for expected potency and activity.

Table 1: Antiparasitic Activity of Pyridine-2,5-dicarboxylate Esters [10]

| Compound | T. cruzi (NINOA) IC₅₀ (µM) | T. cruzi (A1) IC₅₀ (µM) | L. mexicana (M379) IC₅₀ (µM) | L. mexicana (FCQEPS) IC₅₀ (µM) |

| 3a | 56.68 | 44.86 | >100 | >100 |

| 4a | 33.79 | 24.33 | >100 | >100 |

| 5a | 32.72 | 27.27 | >100 | >100 |

| 4b | 42.60 | 38.60 | >100 | >100 |

| 8c | 42.22 | 41.51 | 85.89 | 161.53 |

| 9b | <40 | <40 | <40 | 57.03 |

| 10a | 71.71 | 67.43 | 54.79 | 63.85 |

| 12b | 66.83 | 68.61 | <56 | 60.25 |

| Bzn | 39.00 | 28.50 | - | - |

| Bzn (Benznidazole) is a reference drug. |

Table 2: Antimicrobial Activity of 2,5-Disubstituted Tetrazole Derivatives [11]

| Compound | M. tuberculosis H37RV MIC (µg/mL) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) |

| 7a | 3.12 | 3.9 | 4.1 | 4.3 |

| 7b | 1.6 | 2.1 | 2.3 | 2.5 |

| 7f | 1.6 | 4.3 | 4.5 | 4.1 |

| 7g | 1.6 | 2.1 | 2.3 | 2.4 |

| Isoniazid | 1.6 | - | - | - |

| Ethambutol | 1.6 | - | - | - |

| Streptomycin | - | 2.0 | 2.1 | 2.3 |

Table 3: nAChR Binding Affinity of 5-Substituted Pyridine Analogues [12]

| Compound | Substitution at C5 of Pyridine | Kᵢ (nM) |

| 1 | H | 0.15 |

| Analog A | Phenyl | 0.055 |

| Analog B | 4-Fluorophenyl | 0.091 |

| Analog C | 2-Thienyl | 0.69 |

| Analog D | 3-Pyridyl | 0.24 |

Experimental Protocols

Protocol 1: Continuous-Flow Synthesis of 5-Substituted Tetrazoles[9]

Objective: To synthesize a 5-substituted tetrazole from an organonitrile using a continuous-flow microreactor.

Materials:

-

Organonitrile (1 equiv.)

-

Sodium azide (NaN₃, 1.05 equiv.)

-

N-Methyl-2-pyrrolidone (NMP)

-

Deionized water

-

Sodium nitrite (NaNO₂) solution for quenching

-

Continuous-flow reactor system with a syringe pump and a heated microreactor coil.

Procedure:

-

Prepare the azide solution by dissolving NaN₃ (2.1 mmol) in water (0.5 mL).

-

Prepare the nitrile solution by dissolving the organonitrile substrate (2 mmol) in NMP (4.5 mL).

-

Combine the azide and nitrile solutions to create the final reaction mixture.

-

Load the reaction mixture into a high-pressure stainless steel syringe and place it on the syringe pump.

-

Set the reactor temperature to 190 °C.

-

Pump the solution through the heated microreactor at a flow rate calculated to achieve a residence time of 20-30 minutes.

-

The output from the reactor is passed directly into a quenching solution of aqueous NaNO₂ to safely neutralize any residual azide.

-

The product mixture is then collected and subjected to standard aqueous workup and purification, typically by extraction and crystallization or chromatography.

-

Product conversion and yield are determined by HPLC analysis.

Protocol 2: In Vitro Trypanocidal Activity Assay[10]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against T. cruzi epimastigotes.

Materials:

-

T. cruzi epimastigotes (e.g., NINOA strain)

-

Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Test compounds dissolved in DMSO.

-

Alamar Blue reagent.

-

96-well microtiter plates.

-

Reference drug (e.g., Benznidazole).

Procedure:

-

Culture T. cruzi epimastigotes in LIT medium until they reach the logarithmic growth phase.

-

Harvest the parasites and adjust the concentration to 1 x 10⁶ cells/well in fresh medium.

-

Prepare serial dilutions of the test compounds in the 96-well plates. The final concentrations should typically range from 0.78 to 100 µM. Include wells for a negative control (DMSO vehicle) and a positive control (Benznidazole).

-

Add the parasite suspension to each well.

-

Incubate the plates for 48 hours at 28 °C.

-

After incubation, add Alamar Blue reagent to each well according to the manufacturer's instructions.

-

Incubate for an additional 4-6 hours to allow for color development.

-

Measure the absorbance or fluorescence on a plate reader.

-

Calculate the percentage of inhibition for each concentration relative to the controls and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The this compound scaffold represents a promising area for drug discovery, combining the well-established bioisosteric properties of the tetrazole ring with the versatile and biologically active pyridine core. Insights from analogous structures suggest that derivatives of this scaffold are likely to possess a range of therapeutic activities, including antiparasitic, antimicrobial, and CNS-modulating effects. The synthetic routes are accessible, and established in vitro assays provide a clear path for biological evaluation. Future research should focus on the synthesis and screening of a focused library of these derivatives to fully elucidate their structure-activity relationships and identify lead compounds for further preclinical development.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 5-Carboxy-2-(5-tetrazolyl)-pyridine

An examination of available scientific literature reveals no specific data or research pertaining to a compound with the exact name "5-Carboxy-2-(5-tetrazolyl)-pyridine." Extensive searches for its mechanism of action, pharmacological properties, and associated experimental data have not yielded any direct results. It is possible that this specific chemical name is novel, not yet publicly documented, or may contain a typographical error.

However, the constituent chemical moieties, pyridine and tetrazole, are well-characterized in medicinal chemistry. Compounds incorporating these rings are of significant interest in drug discovery. This guide will, therefore, provide a detailed overview of the general mechanistic principles and common biological activities associated with pyridine and tetrazole-containing molecules, offering insights into the potential mechanism of action of a compound like this compound based on the established roles of its components.

The Tetrazole Moiety: A Carboxylic Acid Bioisostere

The tetrazole ring is a five-membered aromatic heterocycle with four nitrogen atoms. A key feature of 5-substituted tetrazoles is their function as a bioisostere of the carboxylic acid group.[1][2][3][4] This means that the tetrazole ring can mimic the acidic properties and spatial arrangement of a carboxylic acid, often leading to similar or improved pharmacological profiles.

Key characteristics of the tetrazole moiety include:

-

Acidity: The proton on the tetrazole ring is acidic, with a pKa value comparable to that of carboxylic acids. This allows it to participate in similar ionic interactions with biological targets.

-

Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation compared to carboxylic acids, which can be susceptible to processes like β-oxidation or conjugation.[3] This can lead to improved pharmacokinetic properties, such as a longer half-life.

-

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as both hydrogen bond donors and acceptors, enabling strong interactions with amino acid residues in protein binding sites.[1]

-

Lipophilicity: The tetrazole group can increase the lipophilicity of a molecule compared to a carboxylic acid, which may enhance its ability to cross cell membranes.

The Pyridine Moiety: A Versatile Pharmacophore

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a common scaffold in a vast array of pharmaceuticals. Its presence in a molecule can influence its physicochemical properties and biological activity in several ways:

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

-

Aromatic Interactions: The pyridine ring can engage in π-π stacking and other non-covalent interactions with aromatic amino acid residues in target proteins.

-

Solubility: The pyridine nitrogen can be protonated at physiological pH, which can increase the water solubility of the compound.

-

Metabolic Stability: The pyridine ring is generally metabolically stable, though it can be subject to oxidation by cytochrome P450 enzymes.

Potential Mechanisms of Action for Pyridine-Tetrazole Compounds

Given the properties of its constituent parts, a compound like this compound could exhibit a range of biological activities. The specific mechanism would depend on the overall three-dimensional structure of the molecule and its interaction with a particular biological target. Several classes of drugs feature pyridine and tetrazole rings, providing clues to potential mechanisms:

-

Receptor Antagonism: Many drugs containing these moieties act as antagonists for various receptors. For example, derivatives of 2-(2H-tetrazol-5-yl)pyridine have been investigated as antagonists of the metabotropic glutamate subtype 5 (mGlu5) receptor.[5] The tetrazole group often interacts with positively charged residues in the receptor's binding pocket, mimicking the interaction of an endogenous carboxylic acid ligand.

-

Enzyme Inhibition: The tetrazole ring can chelate metal ions in the active site of metalloenzymes, leading to their inhibition.

-

Modulation of Signaling Pathways: By binding to a target protein, such as a kinase or a receptor, the compound could modulate intracellular signaling pathways.

Illustrative Signaling Pathway and Experimental Workflow

While no specific pathway for "this compound" can be depicted, a generalized workflow for characterizing the mechanism of action of a novel pyridine-tetrazole compound is presented below.

Experimental Workflow for Target Identification and Validation

Caption: Generalized experimental workflow for elucidating the mechanism of action of a novel compound.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where a pyridine-tetrazole compound acts as a receptor antagonist, inhibiting a downstream signaling cascade.

Caption: Hypothetical antagonism of a G-protein coupled receptor signaling pathway.

Conclusion

While a specific mechanism of action for "this compound" cannot be provided due to a lack of available data, the principles outlined in this guide offer a strong foundation for understanding the potential biological activities of such a molecule. The combination of a pyridine ring and a tetrazole moiety as a carboxylic acid bioisostere is a well-established strategy in medicinal chemistry for developing potent and selective therapeutic agents. Further research and experimental data would be necessary to elucidate the precise molecular target and signaling pathways modulated by this specific compound.

References

- 1. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine [mdpi.com]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]